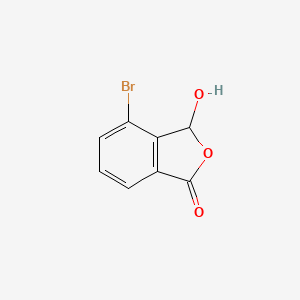

4-Bromo-3-hydroxyisobenzofuran-1(3H)-one

Descripción

4-Bromo-3-hydroxyisobenzofuran-1(3H)-one is a brominated isobenzofuranone derivative characterized by a hydroxyl group at position 3 and a bromine atom at position 4 of its bicyclic structure. Its molecular formula is C₈H₅BrO₃, with a molecular weight of 229.03 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive hydroxyl and bromine substituents, which enable diverse functionalization pathways .

Key properties include:

- Hydrogen-bonding capacity: The hydroxyl group enhances solubility in polar solvents and facilitates interactions in biological systems.

- Electrophilic reactivity: The bromine atom allows for nucleophilic substitution reactions, making it a versatile intermediate.

Propiedades

Fórmula molecular |

C8H5BrO3 |

|---|---|

Peso molecular |

229.03 g/mol |

Nombre IUPAC |

4-bromo-3-hydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H |

Clave InChI |

JMPZODOPLNNUIY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(OC2=O)O)C(=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Positional Isomers: Bromine Substitution Effects

- 4-Bromo vs. 5-Bromo Isomers: The position of bromine significantly impacts reactivity. For example, 4-Bromo-3-hydroxyisobenzofuran-1(3H)-one (Br at C4) exhibits greater electrophilicity at the C4 position compared to its C5-brominated isomer, which directs reactivity toward C5 in substitution reactions . This positional variance also affects biological activity; bromine at C4 may enhance binding to analgesic targets, as seen in related quinazolinone derivatives .

- Hydroxyl Group Influence: The hydroxyl group at C3 in 4-Bromo-3-hydroxyisobenzofuran-1(3H)-one distinguishes it from non-hydroxylated analogs like 4-Bromo-2-benzofuran-1(3H)-one. This group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or ethanol) and enabling interactions with biological targets such as enzymes or receptors .

Functional Group Modifications

Methyl and Acetyl Substituents :

Adding a methyl group at C4 (as in 5-(2-Bromoacetyl)-4-methylisobenzofuran-1(3H)-one) introduces steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in multi-step syntheses . The bromoacetyl group at C5 enhances cross-coupling reactivity, making it suitable for Suzuki-Miyaura reactions.Aromatic Extensions :

Compounds like 3-(Bromo(phenyl)methylene)isobenzofuran-1(3H)-one feature extended π-conjugation due to the phenyl group, which shifts UV-Vis absorption spectra and increases applications in optoelectronic materials .

Pharmacological Potential

For example:

- Methyl or phenyl groups at C2 in quinazolinones increase analgesic efficacy by 30–50% compared to unsubstituted derivatives .

- Hydroxyl groups enhance hydrogen bonding with biological targets, suggesting that 4-Bromo-3-hydroxyisobenzofuran-1(3H)-one may outperform non-hydroxylated bromo analogs in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.